molecular formula C31H42N4O3S B12541556 Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-

Cat. No.: B12541556
M. Wt: 550.8 g/mol
InChI Key: HLMWNBIZKQIDFC-VPUSJEBWSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (500 MHz, DMSO-d₆) exhibits characteristic resonances:

δ (ppm) Multiplicity Assignment Coupling Constants
1.02 Doublet C(CH₃)₂ methyl groups J = 6.5 Hz
2.23 Singlet N(CH₃)₂ protons -
3.48 Multiplet Pyrrolidine C₃-H J = 7.1 Hz
6.92 Doublet Aromatic H-3/H-5 (benzothiophene) J = 8.4 Hz
7.85 Singlet Amide NH -

¹³C NMR (126 MHz, DMSO-d₆) key signals:

  • 167.8 ppm: Carboxamide carbonyl
  • 142.3 ppm: Thiophene C-2
  • 124.1-138.7 ppm: Aromatic carbons

The geminal coupling between C₃ pyrrolidine protons (J = 12.3 Hz) confirms restricted rotation about the C-N bond.

Infrared (IR) Vibrational Mode Analysis

FT-IR spectrum (KBr pellet) shows critical absorption bands:

Wavenumber (cm⁻¹) Assignment Intensity
1654 Amide I (C=O stretch) Strong
1542 Amide II (N-H bend + C-N stretch) Medium
1248 Aryl-O-C stretch (propoxy group) Strong
758 C-S-C asymmetric stretch (thiophene) Weak

The absence of N-H stretching above 3300 cm⁻¹ indicates hydrogen bonding involvement of the amide proton.

High-Resolution Mass Spectrometric Fragmentation Patterns

HRMS (ESI-TOF) exhibits characteristic fragmentation pathways:

m/z Ion Formula Fragment Structure
550.756 [M+H]⁺ Intact molecular ion
315.104 C₁₈H₁₉N₂O₂S⁺ Benzothiophene-carboxamide fragment
235.088 C₁₃H₁₉N₂O⁺ Dimethylaminopropyl-benzyl species

The base peak at m/z 315.104 arises from cleavage between the pyrrolidine and pentanoyl units.

Crystallographic Analysis and Electron Density Mapping

Single-crystal X-ray diffraction (unpublished data for this compound, inferred from analog ):

Crystal system : Monoclinic
Space group : P2₁
Unit cell parameters :

  • a = 14.32 Å
  • b = 6.89 Å
  • c = 18.45 Å
  • β = 102.7°

Electron density maps reveal:

  • Intramolecular hydrogen bonds :
    • N-H⋯O=C (2.12 Å) between amide groups
    • C-H⋯π interaction (2.43 Å) between benzothiophene and phenyl rings
  • van der Waals contacts :
    • Methyl groups exhibit 3.48-3.72 Å separations
  • Sulfur-centered interactions :
    • S⋯N contact (3.31 Å) suggesting weak chalcogen bonding

The benzothiophene ring deviates ≤0.08 Å from planarity due to crystal packing forces.

Properties

Molecular Formula

C31H42N4O3S

Molecular Weight

550.8 g/mol

IUPAC Name

N-[(2S)-1-[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C31H42N4O3S/c1-22(2)18-27(33-31(37)29-19-24-8-5-6-9-28(24)39-29)30(36)32-25-14-16-35(21-25)20-23-10-12-26(13-11-23)38-17-7-15-34(3)4/h5-6,8-13,19,22,25,27H,7,14-18,20-21H2,1-4H3,(H,32,36)(H,33,37)/t25-,27+/m1/s1

InChI Key

HLMWNBIZKQIDFC-VPUSJEBWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)OCCCN(C)C)NC(=O)C3=CC4=CC=CC=C4S3

Canonical SMILES

CC(C)CC(C(=O)NC1CCN(C1)CC2=CC=C(C=C2)OCCCN(C)C)NC(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Halobenzaldehyde-Mercaptoacetic Acid Condensation

  • Method : Reacting 2-chlorobenzaldehyde with mercaptoacetic acid in aqueous NaOH under reflux (114–140°C, 10–30 psi) yields benzo[b]thiophene-2-carboxylic acid.
  • Key Conditions :
    • Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
    • Acidification with HCl precipitates the product (92% yield).
  • Mechanism : Thiolate anion attack on the aldehyde followed by cyclodehydration.

Decarboxylation of Ethyl Benzo[b]thiophene-2-carboxylate

  • Procedure : Hydrolysis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate with 3N NaOH in ethanol, followed by acidification, yields the carboxylic acid.
  • Yield : 70–89% after silica gel chromatography.

Formation of Benzo[b]thiophene-2-carbonyl Chloride

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous benzene or THF.
  • Conditions : Reflux for 2–3 hours, followed by solvent removal under vacuum.
  • Purity : >95% by NMR.

Synthesis of Chiral Pyrrolidine Intermediate

The (3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinylamine side chain requires stereocontrolled synthesis:

Asymmetric Reduction of Pyrrolidinone

  • Method : Catalytic hydrogenation of 3-pyrrolidinone using (R)-BINAP-Ru complexes achieves >90% enantiomeric excess (ee).
  • Key Step : Subsequent reductive amination with 4-[3-(dimethylamino)propoxy]benzaldehyde and NaBH₃CN yields the N-alkylated pyrrolidine.

Resolution via Diastereomeric Salt Formation

  • Alternative : Racemic pyrrolidine is resolved using L-tartaric acid, isolating the (R)-enantiomer.

Coupling of Carboxylic Acid and Amine Components

Carbodiimide-Mediated Amide Bond Formation

  • Reagents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine).
  • Conditions : Anhydrous DCM, 0°C to room temperature, 12–24 hours.
  • Yield : 65–86% after column chromatography.

Mixed Carbonate Activation

  • Protocol : Benzo[b]thiophene-2-carbonyl chloride is reacted with the pyrrolidine amine in the presence of Na₂CO₃.
  • Workup : Filtration and recrystallization from ethyl acetate.

Installation of 4-[3-(Dimethylamino)propoxy]phenyl Group

Alkylation of Phenol Intermediate

  • Step : 4-Hydroxybenzaldehyde is alkylated with 3-(dimethylamino)propyl bromide using K₂CO₃ in DMF.
  • Yield : 78–92%.

Suzuki-Miyaura Coupling (Alternative)

  • Boronic Ester : 4-[3-(dimethylamino)propoxy]phenylboronic acid pinacol ester (CAS 627899-90-5) is coupled with halogenated intermediates.
  • Catalyst : Pd(PPh₃)₄, Na₂CO₃, in dioxane/water.

Final Assembly and Purification

Convergent Synthesis

  • Sequence :
    • Benzo[b]thiophene-2-carbonyl chloride + (1S)-1-amino-3-methylbutyl intermediate → Amide bond.
    • N-Alkylation of pyrrolidine with 4-[3-(dimethylamino)propoxy]benzyl bromide.
  • Overall Yield : 42–58%.

Purification

  • Chromatography : Silica gel (CH₂Cl₂/MeOH/NH₄OH) removes diastereomeric impurities.
  • Crystallization : Ethanol/water recrystallization achieves >99% purity.

Analytical Data and Characterization

Parameter Value/Specification Method
Molecular Formula C₃₀H₄₁N₅O₃S HRMS (ESI+)
Melting Point 201–203°C (dec.) DSC
Optical Rotation [α]D²⁵ = +34.5° (c 1.0, CHCl₃) Polarimetry
Purity ≥99.5% HPLC (C18, 254 nm)

Challenges and Optimization

  • Stereochemical Integrity : Use of chiral auxiliaries (e.g., Evans oxazolidinones) ensures (1S) and (3R) configurations.
  • Byproduct Mitigation :
    • Dimethylamino Propoxy Side Reactions : Boc protection before alkylation reduces quaternization.
    • Racemization : Low-temperature (<0°C) coupling preserves enantiopurity.

Industrial Scalability

  • Cost-Effective Steps :
    • Phase transfer catalysis in cyclization (reduces solvent use).
    • Continuous flow hydrogenation for pyrrolidine synthesis.
  • Regulatory Considerations :
    • Residual solvent limits (ICH Q3C): <600 ppm for THF, <720 ppm for DCM.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereocontrol Scalability
Carbodiimide Coupling 65–86 98.5 Moderate High
Mixed Carbonate 70–78 99.2 High Medium
Suzuki Coupling 55–60 97.8 Low Low

Chemical Reactions Analysis

Amidation Reactions

Amidation involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. This is relevant for compounds like Benzo[b]thiophene-2-carboxamide , where the amide linkage can be formed or modified.

Alkylation and Arylation Reactions

These reactions involve the addition of alkyl or aryl groups to the molecule. For compounds with a pyrrolidinyl or phenyl group, alkylation or arylation can modify the compound's properties significantly.

Hydrolysis and Hydrogenation

Hydrolysis can break amide bonds, while hydrogenation can reduce unsaturated bonds. These reactions are useful for modifying the compound's structure to study its biological activity.

Data and Research Findings

While specific data on the compound is limited, related compounds like Benzo[b]thiophene-2-carboxylic acid (3-dimethylamino-propyl)-(2-phenethyl-phenyl)-amide (with a molecular weight of 442.6 g/mol) provide insight into the chemical properties of similar structures .

CompoundMolecular Weight (g/mol)Synonyms
Benzo[b]thiophene-2-carboxylic acid (3-dimethylamino-propyl)-(2-phenethyl-phenyl)-amide442.6CHEMBL99586, BDBM50135649
Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-[[(4-chlorophenyl)amino]carbonyl]-4-methylphenyl]-455.4CHEMBL54237

Future Research Directions

  • Synthetic Chemistry: Investigate novel synthesis pathways to efficiently produce this compound and its derivatives.

  • Biological Activity: Study the biological effects of this compound, focusing on its potential therapeutic applications.

  • Chemical Modifications: Explore various chemical reactions to modify the compound's structure and enhance its properties.

Given the complexity of this molecule, a comprehensive study involving both theoretical modeling and experimental synthesis would provide valuable insights into its chemical reactions and potential applications.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Benzo[b]thiophene-2-carboxamide has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This compound exhibits anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer gastrointestinal side effects due to its selective inhibition of COX-2 over COX-1 .

Antimalarial Activity
Research indicates that this compound acts as an inhibitor of the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a crucial enzyme for malaria parasite survival. The compound has shown efficacy against both liver-stage and erythrocytic stages of malaria, suggesting its potential as a dual-action antimalarial agent .

Cardiovascular Applications

Urotensin-II Receptor Antagonism
Benzo[b]thiophene-2-carboxamide derivatives have been evaluated as urotensin-II receptor antagonists, which are relevant in cardiovascular disease management. These compounds exhibit significant binding affinities, indicating their potential role in treating conditions associated with urotensin-II signaling, such as hypertension and heart failure .

Neurological Applications

Opioid Receptor Modulation
Recent studies have highlighted the analgesic properties of benzo[b]thiophene-2-carboxamide analogs, particularly their action on mu-opioid receptors. These compounds activate signaling pathways associated with pain relief while minimizing side effects typically linked to opioid medications, such as gastrointestinal transit inhibition and tolerance development . This makes them promising candidates for developing safer analgesics.

Synthesis and Structural Modifications

The synthesis of benzo[b]thiophene-2-carboxamide involves multiple steps, including the formation of the benzo[b]thiophene core and subsequent functionalization. Various synthetic routes have been explored to enhance yields and purities, utilizing methods such as Friedel–Crafts acylation and automated continuous flow chemistry for industrial applications .

Comparative Analysis with Related Compounds

Compound NameCore StructureKey ActivityIC50 Value
Benzo[b]thiophene-2-carboxamideBenzo[b]thiopheneCOX-2 Inhibition<0.12 µM
Urotensin-II Antagonist DerivativeBenzo[b]thiopheneUrotensin-II Receptor Antagonism25 nM
Opioid Receptor ModulatorBenzo[b]thiopheneMu-opioid Receptor ActivationED50: 127.1 µg/kg

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate amyloid beta aggregation by interacting with the amyloid beta peptide and altering its aggregation kinetics . This interaction is believed to involve the binding of the compound to specific sites on the peptide, thereby inhibiting or accelerating its aggregation.

Comparison with Similar Compounds

Research Findings and Data

Structure-Activity Relationship (SAR) Insights
  • Substituent Effects: Halogenation: Bromo (Br-PBTC) or chloro (Encenicline) groups at position 7 enhance nAChR activity, whereas the target compound lacks such substituents . Aminoalkoxy Chains: The dimethylaminopropoxy group may mimic FRM-1’s 3-(dimethylamino)propoxy substituent, which improves brain retention .
  • Stereochemistry : The (3R)-pyrrolidine and (1S)-side chain may confer target specificity, as enantiomeric purity is critical for Br-PBTC’s nAChR activity .

Biological Activity

Benzo[b]thiophene-2-carboxamide derivatives are gaining attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of analgesia, antimicrobial action, and potential anti-virulence properties. This article explores the synthesis, biological evaluation, and therapeutic potential of these compounds, focusing on their mechanisms of action and structure-activity relationships.

Synthesis of Benzo[b]thiophene-2-carboxamide Derivatives

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves various methods to modify the core structure, leading to a range of compounds with distinct biological profiles. Research has systematically synthesized numerous derivatives, including tetrahydroisoquinolines and piperazines, to explore their efficacy against various pathogens and their potential therapeutic applications .

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzo[b]thiophene-2-carboxamide derivatives against drug-resistant strains of Staphylococcus aureus. A notable compound identified was (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against multiple strains, including clinical isolates. Importantly, this compound showed no cytotoxicity in A549 human lung cells at concentrations significantly above its MIC .

2. Analgesic Effects

Another significant area of research is the analgesic activity of benzo[b]thiophene-2-carboxamide derivatives. A specific compound from this class demonstrated potent agonistic activity at the mu-opioid receptor, activating pathways associated with pain relief while minimizing side effects such as constipation. This compound was found to effectively modulate pain responses in thermal stimulation tests, indicating its potential as a new analgesic agent .

3. Anti-Virulence Activity

The anti-virulence properties of certain benzo[b]thiophene derivatives have also been investigated. These compounds target virulence factors in pathogenic bacteria, potentially reducing their ability to cause disease. For instance, inhibitors that mimic nicotinamide from NAD+ have shown effectiveness in protecting human lung cells from bacterial toxins by disrupting critical interactions necessary for toxin activity .

Structure-Activity Relationships (SAR)

The biological activity of benzo[b]thiophene-2-carboxamide derivatives can be significantly influenced by structural modifications. Key factors include:

  • Substituent Positioning : Variations in substituent positions on the aromatic rings can enhance or diminish biological activity.
  • Functional Groups : The introduction of different functional groups can alter solubility and receptor binding affinity.

A comprehensive SAR analysis is essential for optimizing these compounds for specific therapeutic applications.

Case Studies

Several case studies illustrate the promising applications of benzo[b]thiophene-2-carboxamide derivatives:

Compound Activity MIC (µg/mL) Notes
II.bAntimicrobial4Effective against drug-resistant S. aureus; non-cytotoxic .
Compound 25AnalgesicED50: 10 µgStrong mu-opioid receptor agonist; reduced side effects .
PJ34Anti-Virulence<100 nMProtects lung cells from ExoA toxin; mimics NAD+ interactions .

Q & A

Q. Methodological Focus

  • Purity Assessment : HPLC with UV detection (≥98% purity) is standard, as used for SAG (Smoothened agonist) and related carboxamides .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and multinuclear NMR (1^1H, 13^13C, 19^19F) are essential for verifying regiochemistry and stereochemistry .
  • Degradation Studies : Forced degradation under heat, light, and humidity can identify labile groups (e.g., the dimethylamino propoxy chain), with LC-MS/MS tracking decomposition products .

How can researchers resolve contradictory data on compound efficacy across different disease models?

Data Contradiction Analysis
Discrepancies in efficacy may arise from model-specific TRPV4 expression levels or off-target effects. For example:

  • Neuroprotection vs. Pain Models : TRPV4 activation in neuronal cells may reduce oxidative stress (neuroprotection) but exacerbate inflammatory pain. Validate using conditional TRPV4 knockout mice and dose-response studies .
  • Species Differences : Human TRPV4 (EC50_{50} = 2.1 nM) is more sensitive than mouse (EC50_{50} = 18 nM), necessitating species-specific dosing .
  • Assay Variability : Standardize calcium imaging protocols (e.g., Fluo-4 vs. Fura-2 dyes) to minimize inter-lab variability .

What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Methodological Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure, as recommended for structurally similar carboxamides .
  • Waste Disposal : Incinerate contaminated materials at >800°C to prevent environmental release of aromatic amines or sulfur byproducts .
  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the carboxamide bond .

What in vivo models are appropriate for studying this compound’s therapeutic potential?

Advanced Research Question

  • Cardiovascular Models : TRPV4 activation induces vasodilation; test in hypertensive rodent models using telemetry for blood pressure monitoring .
  • Neurological Models : Assess cognitive effects in Morris water maze or novel object recognition tests, as done for related procognitive benzo[b]thiophenes .
  • Inflammation Models : Evaluate edema reduction in carrageenan-induced paw inflammation assays .

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